molecular formula C5H5BF3K B13034430 Potassium (cyclopropylethynyl)trifluoroborate

Potassium (cyclopropylethynyl)trifluoroborate

Cat. No.: B13034430
M. Wt: 172.00 g/mol
InChI Key: KCJCMXOILDLCFG-UHFFFAOYSA-N
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Description

Potassium (cyclopropylethynyl)trifluoroborate is an organotrifluoroborate compound with the molecular formula C3H5BF3K. It is a white to off-white solid that is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and versatility as a boronic acid surrogate .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (cyclopropylethynyl)trifluoroborate can be synthesized from cyclopropylboronic acid. The typical synthetic route involves the reaction of cyclopropylboronic acid with potassium hydrogen fluoride (KHF2) in an aqueous medium. The reaction is usually carried out at room temperature, and the product is isolated by filtration and drying .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The compound is then purified and packaged for commercial use .

Chemical Reactions Analysis

Types of Reactions

Potassium (cyclopropylethynyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the organotrifluoroborate with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products of these reactions are the coupled organic compounds, which can be further functionalized for various applications .

Scientific Research Applications

Potassium (cyclopropylethynyl)trifluoroborate is widely used in scientific research due to its stability and reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of potassium (cyclopropylethynyl)trifluoroborate in cross-coupling reactions involves the formation of a palladium complex with the organotrifluoroborate. This complex undergoes oxidative addition with the aryl or vinyl halide, followed by transmetalation and reductive elimination to form the coupled product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Potassium (cyclopropylethynyl)trifluoroborate is unique among organotrifluoroborates due to its cyclopropylethynyl group, which imparts distinct reactivity and stability. Similar compounds include:

These compounds share similar stability and reactivity profiles but differ in their specific functional groups and applications.

Properties

Molecular Formula

C5H5BF3K

Molecular Weight

172.00 g/mol

IUPAC Name

potassium;2-cyclopropylethynyl(trifluoro)boranuide

InChI

InChI=1S/C5H5BF3.K/c7-6(8,9)4-3-5-1-2-5;/h5H,1-2H2;/q-1;+1

InChI Key

KCJCMXOILDLCFG-UHFFFAOYSA-N

Canonical SMILES

[B-](C#CC1CC1)(F)(F)F.[K+]

Origin of Product

United States

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